Crizotinib-d5: A Technical Guide to Isotopic Purity and Stability
Crizotinib-d5: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical aspects of Crizotinib-d5, a deuterated analogue of the potent tyrosine kinase inhibitor, Crizotinib. The focus of this whitepaper is to detail the methodologies for assessing isotopic purity and chemical stability, crucial parameters for its application as an internal standard in pharmacokinetic and metabolic research. Furthermore, this guide elucidates the signaling pathways of Crizotinib's primary targets—ALK, c-MET, and ROS1—providing a molecular context for its therapeutic action.
Isotopic Purity of Crizotinib-d5
The isotopic purity of a deuterated compound is a critical quality attribute, ensuring its reliability as an internal standard for mass spectrometry-based quantification. It is defined by the extent of deuterium incorporation at specific molecular positions and the distribution of different isotopologues.
Quantitative Data on Isotopic Purity
The isotopic purity of Crizotinib-d5 is typically determined by the manufacturer and reported on the Certificate of Analysis. The data is often presented as a percentage of the deuterated forms.
| Parameter | Specification |
| Isotopic Enrichment (d1-d5) | ≥99% |
Note: This value is a typical specification and may vary between different batches and suppliers. It is essential to refer to the batch-specific Certificate of Analysis for precise data.
Experimental Protocols for Isotopic Purity Determination
A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the isotopic enrichment and structural integrity of deuterated compounds like Crizotinib-d5[1].
HR-MS is employed to determine the distribution of isotopologues and calculate the overall isotopic enrichment.
Objective: To quantify the relative abundance of Crizotinib-d0 to Crizotinib-d5 and other isotopologues.
Instrumentation: A liquid chromatography system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
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Sample Preparation: Prepare a dilute solution of Crizotinib-d5 in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
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Chromatographic Separation: Inject the sample into the LC system. A C18 column is typically used with a gradient elution to separate Crizotinib-d5 from any potential impurities.
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Mass Spectrometric Analysis:
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Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
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Acquire full scan mass spectra over a relevant m/z range to include all expected isotopologues of Crizotinib.
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The instrument should be calibrated to ensure high mass accuracy.
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Data Analysis:
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Extract the ion chromatograms for the protonated molecules [M+H]+ of each isotopologue (d0 to d5).
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Integrate the peak areas for each isotopologue.
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Calculate the percentage of isotopic purity using the following formula:
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NMR spectroscopy confirms the position of deuterium labeling and provides insights into the relative isotopic purity at each labeled site.
Objective: To confirm the sites of deuteration and assess the isotopic enrichment at these positions.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for deuterium (2H) or proton (1H) NMR.
Procedure:
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Sample Preparation: Dissolve an accurately weighed amount of Crizotinib-d5 in a suitable deuterated solvent (e.g., DMSO-d6).
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¹H NMR Analysis:
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Acquire a standard proton NMR spectrum.
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The absence or significant reduction of signals at the expected positions of deuteration provides qualitative confirmation of labeling.
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Integration of the residual proton signals compared to a non-deuterated signal in the molecule can provide a semi-quantitative measure of isotopic enrichment.
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²H NMR Analysis:
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Acquire a deuterium NMR spectrum.
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The presence of signals at chemical shifts corresponding to the labeled positions confirms the sites of deuteration.
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The relative integrals of the deuterium signals can be used to assess the distribution of deuterium across the labeled sites.
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Stability of Crizotinib-d5
Understanding the chemical stability of Crizotinib-d5 is paramount for ensuring the accuracy of analytical methods and for defining appropriate storage and handling conditions. Stability is typically assessed through forced degradation and long-term stability studies.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance under stress conditions to identify potential degradation products and pathways. While specific data for Crizotinib-d5 is not publicly available, studies on Crizotinib provide valuable insights into its stability profile.
| Stress Condition | Observations for Crizotinib |
| Acidic Hydrolysis | Degradation observed. |
| Alkaline Hydrolysis | Degradation observed. |
| Oxidative | Significant degradation observed. |
| Thermal | Stable. |
| Photolytic | Stable. |
Data summarized from studies on Crizotinib.
Experimental Protocols for Stability Studies
The following protocols are based on ICH guidelines (Q1A(R2)) and can be adapted for Crizotinib-d5.
Objective: To identify the degradation products of Crizotinib-d5 and to develop a stability-indicating analytical method.
Instrumentation: HPLC with UV or MS detection.
Procedure:
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Sample Preparation: Prepare solutions of Crizotinib-d5 in various stress media.
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Store solid Crizotinib-d5 at 105°C for 72 hours.
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Photolytic Degradation: Expose a solution of Crizotinib-d5 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
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Analysis:
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At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
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Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products).
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Use a photodiode array (PDA) detector or a mass spectrometer to identify and characterize the degradation products.
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Data Analysis:
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Calculate the percentage of degradation of Crizotinib-d5 under each stress condition.
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Determine the purity of the Crizotinib-d5 peak in the presence of its degradation products to demonstrate the specificity of the analytical method.
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Objective: To establish the re-test period or shelf life of Crizotinib-d5 under recommended storage conditions.
Procedure:
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Storage Conditions: Store Crizotinib-d5 in its intended container closure system under the following long-term and accelerated conditions as per ICH guidelines[2][3]:
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Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
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Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
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Testing Frequency:
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Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
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Accelerated: Test at 0, 3, and 6 months.
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Analytical Tests: At each time point, test the sample for:
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Appearance
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Assay (potency)
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Purity (related substances/degradation products)
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Isotopic Purity
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Data Evaluation:
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Evaluate the data for any significant changes over time. A significant change is typically defined as a failure to meet the established acceptance criteria.
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The data from the long-term study is used to establish the re-test period.
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Crizotinib's Mechanism of Action and Signaling Pathways
Crizotinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-MET), and ROS1 proto-oncogene 1 (ROS1). Dysregulation of these signaling pathways is implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).
ALK Signaling Pathway
Genetic rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis. Crizotinib inhibits the autophosphorylation of the ALK fusion protein, thereby blocking downstream signaling cascades.
Caption: Crizotinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways involved in cell proliferation, survival, and motility. Crizotinib inhibits c-MET phosphorylation, thereby abrogating these signals.
Caption: Crizotinib inhibits the HGF-activated c-MET receptor, preventing downstream signaling.
ROS1 Signaling Pathway
Similar to ALK, chromosomal rearrangements involving the ROS1 gene result in constitutively active fusion proteins that drive cancer cell growth and survival. Crizotinib is a potent inhibitor of ROS1 kinase activity.
Caption: Crizotinib targets the ROS1 fusion protein, leading to the inhibition of pro-survival pathways.
Conclusion
Crizotinib-d5 is a critical tool for the accurate quantification of Crizotinib in research and clinical settings. This guide has provided a detailed overview of the essential analytical methodologies for ensuring its quality and reliability. The determination of isotopic purity through HR-MS and NMR, coupled with comprehensive stability testing following established guidelines, is fundamental to its application. A thorough understanding of these technical aspects, along with the molecular signaling pathways that Crizotinib modulates, empowers researchers and drug development professionals to utilize Crizotinib-d5 with confidence in their scientific endeavors.
